![molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7](/img/structure/B1521174.png)
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
Overview
Description
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in biomedical research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 335.4 g/mol, is characterized by its sulfonamide group which is known for various pharmacological properties.
Chemical Structure
The compound's structure is defined by the following characteristics:
- IUPAC Name : 4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
- InChI Key : UTSSJPAPEISVPM-UHFFFAOYSA-N
The structural formula can be represented as follows:
Research indicates that sulfonamide derivatives often exhibit their biological effects through interactions with various biomolecules, particularly in cardiovascular contexts. For instance, studies have shown that compounds similar to this compound can influence perfusion pressure and coronary resistance in isolated rat heart models. The proposed mechanism involves the modulation of calcium channels, which are crucial for cardiac function and vascular tone regulation .
Pharmacological Studies
Several studies have investigated the pharmacological effects of related sulfonamide compounds:
-
Cardiovascular Effects :
- A study demonstrated that certain benzene sulfonamides decreased perfusion pressure and coronary resistance significantly when tested on isolated rat hearts. This suggests a potential role in managing cardiovascular conditions by altering blood flow dynamics .
- The interaction with calcium channels was highlighted as a key mechanism, indicating that these compounds could serve as calcium channel blockers, thereby influencing cardiac contractility and vascular resistance.
- Pharmacokinetic Properties :
Case Studies
Case Study 1 : In a controlled experiment involving isolated rat hearts, it was observed that administration of related sulfonamide derivatives led to a time-dependent decrease in both perfusion pressure and coronary resistance. The results indicated that these compounds could interact with biomolecules involved in blood pressure regulation .
Case Study 2 : Another study focused on the theoretical docking interactions of sulfonamide derivatives with calcium channels using computational methods. The findings suggested that these compounds could effectively inhibit calcium channel activity, presenting a potential therapeutic avenue for hypertension and other cardiovascular disorders .
Summary of Biological Activities
Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Mechanism |
---|---|---|---|
This compound | Decreased | Decreased | Calcium channel inhibition |
4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased | Calcium channel inhibition |
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Variable | Variable | Not specified |
Pharmacokinetic Parameters (Theoretical)
Parameter | Value |
---|---|
Permeability (Caco-2) | High |
Solubility | Moderate |
Metabolic Stability | Moderate |
Properties
IUPAC Name |
4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSJPAPEISVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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